Cas no 894853-99-7 (cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo3,4-bpyrrole)
cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo3,4-bpyrrole Chemical and Physical Properties
Names and Identifiers
-
- cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole
- Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid, hexahydro-1-(phenylmethyl)-, ethyl ester, (3aR,6aR)-rel-
- Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylicacid, hexahydro-1-(phenylmethyl)-, ethyl ester, (3aR,6aR)-rel-
- Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
- Ethyl 2-benzyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate
- YPNVJYVXTBJLRR-UHFFFAOYSA-N
- TRA0090165
- AX8158868
- ethyl 2-benzyl-2,7-diazabicyclo[3.3.0]octane -7-carboxylate
- ethyl 2-benzyl-2,7-diazabicyclo [3.3.0]octane-7-carboxylate
- ethyl 1-benzyl-octahydropyrrolo[3,4-b]pyrr
- A861164
- 894853-99-7
- AKOS025404425
- ethyl cis-1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
- cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3 pound not4-b]pyrrole
- MFCD27500635
- Ethyl (3aS,6aS)-1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate
- AS-32661
- Ethyl (3aS,6aS)-1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
- cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo3,4-bpyrrole
-
- MDL: MFCD27500635
- Inchi: 1S/C16H22N2O2/c1-2-20-16(19)18-11-14-8-9-17(15(14)12-18)10-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3/t14-,15+/m0/s1
- InChI Key: YPNVJYVXTBJLRR-LSDHHAIUSA-N
- SMILES: O(CC)C(N1C[C@@H]2[C@H](C1)CCN2CC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 274.168
- Monoisotopic Mass: 274.168
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 341
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.8
- XLogP3: 2.3
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.2±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 376.7±25.0 °C at 760 mmHg
- Flash Point: 181.6±23.2 °C
- PSA: 32.78000
- LogP: 2.22500
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo3,4-bpyrrole Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo3,4-bpyrrole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM321809-1g |
ethyl cis-1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate |
894853-99-7 | 95% | 1g |
$195 | 2023-01-01 | |
| abcr | AB452127-250 mg |
cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole; . |
894853-99-7 | 250mg |
€165.70 | 2023-04-22 | ||
| abcr | AB452127-1 g |
cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole; . |
894853-99-7 | 1g |
€262.30 | 2023-04-22 | ||
| abcr | AB452127-5 g |
cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole; . |
894853-99-7 | 5g |
€689.00 | 2023-04-22 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852871-1g |
cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole |
894853-99-7 | ≥97% | 1g |
784.80 | 2021-05-17 | |
| Alichem | A109005188-5g |
Cis-1-benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole |
894853-99-7 | 95% | 5g |
$669.76 | 2023-08-31 | |
| eNovation Chemicals LLC | D293328-0.25g |
cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole |
894853-99-7 | 97% | 0.25g |
$200 | 2023-09-03 | |
| eNovation Chemicals LLC | D698066-0.25g |
cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole |
894853-99-7 | 95% | 0.25g |
$100 | 2023-09-02 | |
| eNovation Chemicals LLC | D698066-1g |
cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole |
894853-99-7 | 95% | 1g |
$140 | 2024-07-20 | |
| eNovation Chemicals LLC | D698066-5g |
cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole |
894853-99-7 | 95% | 5g |
$430 | 2024-07-20 |
cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo3,4-bpyrrole Suppliers
cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo3,4-bpyrrole Related Literature
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo3,4-bpyrrole
Professional Introduction to cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-bpyrrole] (CAS No. 894853-99-7)
The compound cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-bpyrrole], identified by the Chemical Abstracts Service Number (CAS No.) 894853-99-7, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule, characterized by its fused pyrrole and pyrrolidine moieties, has garnered considerable attention due to its structural complexity and potential biological activities. The presence of both benzyl and ethoxycarbonyl substituents introduces unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery.
Recent studies have highlighted the importance of polycyclic aromatic heterocycles in the development of novel therapeutic agents. The hexahydropyrrolo[3,4-bpyrrole] scaffold, in particular, has been implicated in various biological processes, including enzyme inhibition and receptor binding. The structural motif is reminiscent of natural products such as morphine derivatives, which underscores its pharmacological relevance. The cis configuration of the molecule further influences its conformational dynamics, potentially modulating its interactions with biological targets.
The benzyl group at the 1-position serves as a key pharmacophore, contributing to the compound's solubility and metabolic stability. This substitution pattern is commonly observed in bioactive molecules, where aromatic rings enhance binding affinity through π-stacking interactions. Concurrently, the ethoxycarbonyl moiety at the 5-position introduces a polar functional group that can engage in hydrogen bonding or salt bridge formation with biological targets. Such features are critical for optimizing drug-like properties, including bioavailability and target specificity.
In the realm of medicinal chemistry, the synthesis of complex heterocycles remains a formidable challenge. However, advances in catalytic methods and computational chemistry have facilitated the efficient construction of intricate molecular frameworks. The preparation of cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-bpyrrole] exemplifies these advancements, demonstrating the feasibility of accessing structurally diverse scaffolds with high precision. Techniques such as transition-metal-catalyzed cyclizations and asymmetric hydrogenations have been instrumental in achieving the desired stereochemistry.
The pharmacological potential of this compound has been explored through both computational modeling and experimental screening. Virtual screening approaches have identified putative binding sites within protein targets relevant to inflammatory diseases and neurological disorders. Notably, the fused pyrrole system mimics structural motifs found in known bioactive agents, suggesting that this compound may exhibit similar therapeutic effects. Preliminary in vitro assays have indicated inhibitory activity against certain enzymes implicated in metabolic pathways associated with cancer progression.
One particularly intriguing aspect of cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-bpyrrole] is its potential as a scaffold for structure-based drug design. By leveraging high-throughput experimentation combined with molecular dynamics simulations, researchers can iteratively refine the compound's structure to enhance its pharmacokinetic profile. The ability to modulate both electronic and steric properties allows for fine-tuning of interactions with biological targets, thereby optimizing efficacy while minimizing off-target effects.
The role of heterocyclic compounds in modern medicine cannot be overstated. These molecules form the backbone of numerous FDA-approved drugs due to their versatility and biological activity. The hexahydropyrrolo[3,4-bpyrrole] scaffold is no exception, offering a rich platform for innovation. By integrating synthetic methodologies with cutting-edge biophysical techniques, scientists continue to uncover new applications for this class of compounds. Future studies may focus on exploring its potential as an antiviral agent or as a component in combination therapies targeting multidrug-resistant pathogens.
From a chemical biology perspective, understanding how small molecules interact with biological systems remains paramount. The case of cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-bpyrrole] underscores this principle. Its unique structural features provide insights into ligand-receptor interactions at a molecular level. Such knowledge is essential for designing next-generation therapeutics that are not only effective but also safe and well-tolerated by patients.
In conclusion,cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-bpyrrole] (CAS No. 894853-99-7) represents a compelling example of how structural complexity can be leveraged to develop novel pharmaceuticals. Its synthesis highlights recent advances in organic chemistry while its potential biological activities warrant further investigation. As research continues to uncover new therapeutic applications for heterocyclic compounds like this one,the pharmaceutical industry stands to benefit from innovative approaches that bridge chemistry and medicine.
894853-99-7 (cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo3,4-bpyrrole) Related Products
- 159877-35-7(1-Boc-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)